molecular formula C21H17N5O2 B5696181 N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide

Cat. No.: B5696181
M. Wt: 371.4 g/mol
InChI Key: ASKNARKSWSNHJM-UHFFFAOYSA-N
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Description

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide typically involves multiple steps. One common method starts with the preparation of 1-phenyl-1H-tetrazole-5-thiol, which is then reacted with ethyl 4-chlorobutanoate to form the intermediate compound. This intermediate is further reacted with 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]aniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nucleophilic substitution reactions, purification through recrystallization, and characterization using techniques like IR, NMR, and elemental analysis .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triethyl orthoformate, sodium azide, and various metal salts. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution reactions can yield substituted tetrazole derivatives, while coordination reactions can produce metal-tetrazole complexes .

Mechanism of Action

The mechanism of action of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it inhibits cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine. This action is beneficial in treating conditions like Alzheimer’s disease . In materials science, its coordination with metal ions leads to the formation of stable complexes with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combined structural elements of a tetrazole ring, phenyl group, and benzamide moiety. This unique combination imparts distinct chemical and biological properties, making it a versatile compound in various research fields.

Properties

IUPAC Name

N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c27-21(16-7-3-1-4-8-16)22-17-11-13-19(14-12-17)28-15-20-23-24-25-26(20)18-9-5-2-6-10-18/h1-14H,15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKNARKSWSNHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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